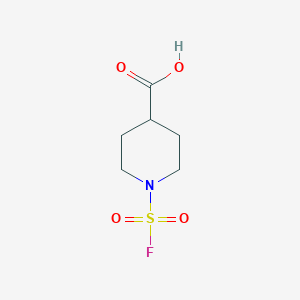
1-(fluorosulfonyl)-4-Piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(fluorosulfonyl)-4-Piperidinecarboxylic acid is a chemical compound with the CAS Number: 1839621-69-0 . It has a molecular weight of 211.21 . It is in the form of a powder .
Synthesis Analysis
Based on the SO2 radical insertion/fluorination strategy, a novel method for photocatalytic induced synthesis of alkylsulfonyl fluorides has been developed . This method covers primary, secondary, and tertiary aliphatic carboxylic acid NHPI esters, providing a facile method for the late-stage fluorosulfonylation .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H10FNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10) .Chemical Reactions Analysis
Sulfonyl fluorides have been increasingly favored by medicinal chemists and chemical biologists because of their unique reactivity and stability . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees . The compound has a molecular weight of 211.21 .Scientific Research Applications
Environmental Remediation
1-(Fluorosulfonyl)-4-Piperidinecarboxylic acid and its derivatives have been explored for their potential in environmental remediation, particularly in the degradation of persistent organic pollutants. For instance, heat-activated persulfate oxidation has been evaluated for the remediation of groundwater contaminated with perfluorinated compounds, demonstrating the potential of sulfonate and fluorosulfonyl derivatives in breaking down these pollutants under suitable conditions (Park et al., 2016).
Synthetic Chemistry
In synthetic chemistry, compounds containing the fluorosulfonyl group are valued for their unique reactivity and utility in introducing fluorine atoms into molecules, which is beneficial for drug discovery and material science. The discovery of thermally stable and hydrolytically resistant phenylsulfur trifluorides, for instance, highlights the role of fluorosulfonyl-containing compounds in enabling diverse fluorination reactions with high efficiency and selectivity (Umemoto et al., 2010).
Biomolecule Synthesis
The synthesis of fluoroalkylidene analogues of biomolecules, facilitated by the reactivity of fluorosulfonyl and related groups, demonstrates the importance of these compounds in the development of novel enzyme inhibitors and other biologically active molecules. The creation of potent dipeptidyl peptidase-II inhibitors and acyclonucleoside analogues exemplifies the utility of these chemical functionalities in advancing biochemical research and pharmaceutical development (Prunier et al., 2013).
Safety and Hazards
The compound has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With the development of new methods for their synthesis, such as direct fluorosulfonylation with fluorosulfonyl radicals, it is expected that their use and importance will continue to grow .
Mechanism of Action
Target of Action
The primary targets of 1-(fluorosulfonyl)-4-piperidinecarboxylic acid are proteins, specifically amino acid residues such as serines, threonines, lysines, tyrosines, cysteines, and histidines . These residues are crucial for the function of many proteins, including enzymes, and their modification can significantly alter protein activity.
Mode of Action
This compound acts as a reactive probe in chemical biology and molecular pharmacology . As a sulfonyl fluoride, it possesses the right balance of biocompatibility (including aqueous stability) and protein reactivity . . This modification can inhibit enzyme activity, alter protein-protein interactions, and even change the conformation of proteins.
Biochemical Pathways
For instance, it could affect metabolic pathways regulated by enzymes containing the target residues , or nucleotide biosynthesis pathways if the target residues are present in key enzymes .
Pharmacokinetics
Similar fluorinated compounds have been shown to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By modifying amino acid residues, it can inhibit enzyme activity, disrupt protein-protein interactions, and potentially alter cellular signaling pathways . This can lead to changes in cellular function and potentially influence disease states.
Properties
IUPAC Name |
1-fluorosulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKMRBKVRNGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(4-methoxystyryl)-3-phenethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984239.png)
![10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2984240.png)
![N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/no-structure.png)
![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)

![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)
![N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2984248.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2984250.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)


